1-benzofuran-3-yl(phenyl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-3-yl(phenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(13)14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWAVGXQPVEBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=COC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of 1 Benzofuran 3 Yl Phenyl Methanone
Reactions of the Ketone Functionality
The carbonyl group in 1-benzofuran-3-yl(phenyl)methanone is a primary site for chemical modification, primarily through reactions involving nucleophilic attack at the electrophilic carbonyl carbon.
Nucleophilic Addition Reactions
The ketone functionality is susceptible to nucleophilic addition, a fundamental reaction class for carbonyl compounds. In this process, a nucleophile attacks the electrophilic carbon atom of the carbonyl group. While specific documented examples for this compound are not prevalent in foundational literature, the principles of carbonyl chemistry suggest its reactivity. The reaction of aryl ketones with various nucleophiles is a well-established transformation in organic synthesis. acs.org
Furthermore, intramolecular nucleophilic additions are crucial in the synthesis of various benzofuran (B130515) derivatives, highlighting the susceptibility of ketone groups in similar environments to such attacks. acs.orgnih.gov For instance, nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones is a known method for constructing the benzofuran ring system itself. acs.org This underscores the potential for the ketone in the title compound to react with suitable intramolecular or intermolecular nucleophiles under appropriate catalytic conditions.
Derivatization to Oximes and Thiosemicarbazones
The ketone group of this compound can be readily converted into derivatives such as oximes and thiosemicarbazones. These reactions are classic examples of condensation with amine derivatives and are useful for structural confirmation and modification.
Oximes are formed by reacting the ketone with hydroxylamine (B1172632), typically in the presence of a mild base like pyridine. nih.gov The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. These oximes can exist as syn and anti isomers. nih.govnih.gov
Thiosemicarbazones are synthesized by the reaction of the ketone with thiosemicarbazide. nih.govacs.org This reaction is analogous to oxime formation and is often carried out in an alcoholic solvent. acs.org The resulting thiosemicarbazone derivatives are valuable intermediates for the synthesis of other heterocyclic systems, such as thiazoles. nih.gov
The table below outlines the general conditions for these derivatization reactions.
Table 1: Derivatization Reactions of the Ketone Functionality
| Derivative | Reagent | Typical Conditions | Reference |
|---|---|---|---|
| Oxime | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Alcohol/water solvent, presence of a base (e.g., pyridine) | nih.gov |
Reactions of the Benzofuran Moiety
The benzofuran ring system, an aromatic heterocycle, possesses its own characteristic reactivity, particularly towards electrophiles and in metal-catalyzed functionalization reactions.
Electrophilic Aromatic Substitution Reactions
In general, electrophilic aromatic substitution (EAS) on the benzofuran ring occurs preferentially on the heterocyclic furan (B31954) ring rather than the benzene (B151609) ring. nih.gov Theoretical calculations and experimental results show that the C2 position is typically the most nucleophilic and thus the primary site of attack for electrophiles. However, in this compound, the C3 position is already substituted. The benzoyl group at C3 is an electron-withdrawing, deactivating group, which reduces the nucleophilicity of the entire benzofuran system.
This deactivation directs incoming electrophiles away from the furan ring and towards the fused benzene ring. Therefore, standard EAS reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to occur on the benzene portion of the benzofuran nucleus, likely at the C5 and C7 positions. rsc.orgnih.gov Substitution would also occur on the separate phenyl ring attached to the carbonyl group.
The general regioselectivity for electrophilic attack on benzo-fused five-membered heterocycles favors the five-membered ring, specifically at the C3 position for benzofuran. nih.gov However, the strong deactivating effect of the 3-benzoyl substituent overrides this intrinsic preference.
Functionalization via C-H Activation
Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an efficient way to modify aromatic and heteroaromatic rings. For benzofurans, palladium-catalyzed C-H activation is a well-established method for arylation, typically occurring with high regioselectivity at the C2 position. nih.gov This process often utilizes aryl donors like triarylantimony difluorides or aryl halides in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and an oxidant. nih.gov
Rhodium(III)-catalyzed C-H activation has also been employed for the synthesis of highly substituted benzofurans from phenols and alkynes, demonstrating the utility of transition metals in activating C-H bonds on the benzene ring portion of the molecule. nih.govnih.gov While these methods are typically used to construct the benzofuran skeleton, they illustrate the potential reactive sites on a pre-formed benzofuran ring. Applying such conditions to this compound could potentially lead to functionalization at the C2 position or at specific positions on the fused benzene ring, guided by the directing effects of the existing substituents and the catalyst system employed. nih.govnih.gov
Oxidative Transformations
The benzofuran ring, particularly the electron-rich furan moiety, is susceptible to oxidative transformations. Biomimetic oxidation studies using hydrogen peroxide and manganese porphyrin catalysts, which model the action of cytochrome P450 enzymes, show that the primary step is the epoxidation of the C2-C3 double bond of the furan ring. rsc.org This reactive epoxide intermediate can then undergo subsequent reactions, including rearrangement or ring-opening. rsc.org
In the case of this compound, such an oxidation would likely form a transient epoxide across the 2,3-double bond. This intermediate could potentially rearrange or be cleaved. Analogous transformations have been observed in related systems, such as the oxidative decarbonylation of 3-arylbenzofuran-2(3H)-ones, which leads to the formation of 2-hydroxybenzophenones. This suggests that under specific oxidative conditions, the furan ring of this compound could be opened, leading to more complex phenolic structures.
Reduction Reactions
The carbonyl group and the benzofuran nucleus of this compound are both susceptible to reduction under various reaction conditions, leading to a range of products. The selective reduction of either the ketone or the furan ring can be achieved by careful selection of the reducing agent and reaction parameters.
Common reduction methods for the ketone functionality involve the use of metal hydrides. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing aldehydes and ketones to their corresponding alcohols. rsc.orgresearchgate.net In the case of this compound, treatment with sodium borohydride would be expected to yield 1-benzofuran-3-yl(phenyl)methanol. nih.gov For instance, the related compound (5-hydroxy-1-benzofuran-3-yl)(phenyl)methanone (B99041) is known to be reduced by sodium borohydride. Lithium aluminum hydride (LiAlH₄), a more powerful reducing agent, would also readily reduce the ketone to the corresponding alcohol. researchgate.netmasterorganicchemistry.com
The benzofuran ring can also undergo reduction, typically through catalytic hydrogenation. This process usually requires a metal catalyst and a source of hydrogen. For example, the selective hydrogenation of benzofurans to dihydrobenzofurans has been achieved using ruthenium nanoparticles. acs.org This reaction, when applied to this compound, would likely lead to the saturation of the furan ring, producing (2,3-dihydrobenzofuran-3-yl)(phenyl)methanone, assuming the ketone remains intact under the specific conditions. Complete hydrogenation of the benzofuran ring can also occur, though it often requires more forcing conditions. acs.org
The following table summarizes the expected products from the reduction of this compound with different reducing agents.
| Reagent | Expected Product(s) | Notes |
| Sodium Borohydride (NaBH₄) | 1-Benzofuran-3-yl(phenyl)methanol | Selective reduction of the ketone. |
| Lithium Aluminum Hydride (LiAlH₄) | 1-Benzofuran-3-yl(phenyl)methanol | Powerful reagent for ketone reduction. |
| Catalytic Hydrogenation (e.g., Ru/H₂) | (2,3-Dihydrobenzofuran-3-yl)(phenyl)methanone | Selective hydrogenation of the furan ring is possible. acs.org |
Mechanistic Investigations of Key Reactions
Proposed Reaction Mechanisms (e.g., for cyclization, oxidative coupling)
The synthesis of the this compound scaffold can be achieved through various synthetic routes, with cyclization and oxidative coupling being key strategies. The mechanisms of these reactions have been the subject of investigation.
One common approach to forming the benzofuran ring is through the intramolecular cyclization of suitably substituted precursors. For example, the cyclization of o-alkenylphenols can be catalyzed by transition metals. A proposed mechanism for the nickel-catalyzed intramolecular oxidative coupling involves the coordination of the nickel catalyst to the phenolic oxygen, followed by an oxidative addition into the O-H bond. Subsequent migratory insertion of the alkene into the nickel-hydride bond, followed by reductive elimination, would yield the benzofuran ring. rsc.org
Another important synthetic strategy is the oxidative coupling of phenols with other substrates. For instance, the synthesis of 5-hydroxybenzofurans can be achieved via a tandem in situ oxidative coupling and cyclization of a phenol (B47542) and a 1,3-dicarbonyl compound. thieme-connect.com The proposed mechanism likely involves the oxidation of the phenol to a phenoxy radical, which then undergoes a radical addition to the enol or enolate of the dicarbonyl compound, followed by cyclization and aromatization to form the benzofuran core.
The formation of benzofuran derivatives through radical reactions has also been explored. A proposed mechanism for the synthesis of 3-substituted benzofurans involves the deprotonation of a heteroatom-containing molecule to form an anion, which acts as a single-electron donor to a lithium-activated aryl iodide. This generates a phenyl radical that cyclizes with an allenyl group to form a benzofurylmethyl radical. This radical then couples with a heteroatom-centered radical to yield the final product. nih.gov
Kinetic Studies to Elucidate Reaction Pathways
Kinetic studies are crucial for understanding the reaction pathways and the factors that influence the rate and outcome of chemical transformations. In the context of this compound and its derivatives, kinetic studies have been particularly insightful in the field of medicinal chemistry.
For example, a study identified benzofuran-3-yl(phenyl)methanone derivatives as inhibitors of SIRT1, a NAD+-dependent deacetylase. nih.gov Kinetic studies were performed to elucidate the inhibitory mechanism. These studies revealed that the inhibitors bind to the C-pocket of SIRT1, which is the binding site for the nicotinamide (B372718) moiety of NAD+. This binding blocks the transformation of NAD+ to a productive conformation, thus inhibiting the deacetylase activity. The binding mode was further validated through structural modifications and kinetic analysis of the resulting analogues. nih.gov Such studies provide a detailed understanding of the molecular interactions that govern the biological activity of these compounds.
Furthermore, kinetic investigations have been mentioned in the context of the biological activity of derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, highlighting the importance of such studies in understanding the structure-activity relationships within this class of compounds. nih.gov
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR Techniques
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For 1-benzofuran-3-yl(phenyl)methanone, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons of the benzofuran (B130515) and phenyl rings.
Detailed analysis of the spectrum reveals multiplets in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants (J values) allow for the assignment of each proton to its respective position on the aromatic rings. For instance, the protons on the phenyl ring typically appear as a set of multiplets, while the protons on the benzofuran moiety show characteristic splitting patterns that reflect their coupling with neighboring protons.
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound | ¹H NMR (solvent) | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|
| Benzofuran-2-yl(phenyl)methanone | CDCl₃ | δ 8.08 – 8.04 (m, 2H), 7.74 (d, J = 7.9 Hz, 1H), 7.65 (t, J = 8.4 Hz, 2H), 7.57 – 7.53 (m, 3H), 7.53 – 7.49 (m, 1H), 7.34 (t, J = 7.5 Hz, 1H) rsc.org |
| Benzofuran-2-yl(p-tolyl)methanone | CDCl₃ | δ 7.96 (d, J = 8.2 Hz, 2H), 7.72 (d, J = 7.8 Hz, 1H), 7.63 (dd, J = 8.4, 0.6 Hz, 1H), 7.53 – 7.45 (m, 2H), 7.33 (d, J = 7.7 Hz, 3H), 2.45 (s, 3H) rsc.org |
| Benzofuran-2-yl(m-tolyl)methanone | CDCl₃ | δ 7.85 (d, J = 6.4 Hz, 2H), 7.74 (d, J = 7.9 Hz, 1H), 7.67 – 7.63 (m, 1H), 7.54 – 7.48 (m, 2H), 7.45 (dd, J = 10.7, 7.7 Hz, 2H), 7.37 – 7.32 (m, 1H), 2.47 (s, 3H) rsc.org |
Note: The table presents data for closely related structural analogs to provide a comparative context for the expected spectral features of this compound.
¹³C NMR Techniques (including DEPT-135)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms present in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carbonyl carbon, the aromatic carbons of both the benzofuran and phenyl rings, and the carbons of the furan (B31954) ring within the benzofuran system.
The carbonyl carbon typically appears at a downfield chemical shift, often in the range of δ 180-200 ppm. The aromatic carbons resonate in the region of approximately δ 110-160 ppm.
Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are not observed in DEPT spectra. This technique is crucial for confirming the assignment of the various carbon signals in the ¹³C NMR spectrum of this compound. For example, the methine (CH) carbons of the aromatic rings can be definitively identified.
Table 2: Representative ¹³C NMR Data for this compound Analogs
| Compound | ¹³C NMR (solvent) | Chemical Shift (δ, ppm) |
|---|---|---|
| Benzofuran-2-yl(phenyl)methanone | CDCl₃ | δ 184.42, 156.00, 152.18, 137.23, 132.94, 129.46, 128.57, 128.43, 127.01, 124.02, 123.36, 116.64, 112.57 rsc.org |
| Benzofuran-2-yl(p-tolyl)methanone | CDCl₃ | δ 184.12, 155.92, 152.38, 143.88, 134.57, 129.67, 129.29, 128.26, 127.05, 123.96, 123.30, 116.21, 112.56, 21.77 rsc.org |
| Benzofuran-2-yl(m-tolyl)methanone | CDCl₃ | δ 184.65, 156.01, 152.28, 138.48, 137.31, 133.72, 129.87, 128.39, 128.35, 127.05, 126.69, 123.98, 123.33, 116.52, 112.57, 21.42 rsc.org |
Note: The table presents data for closely related structural analogs to provide a comparative context for the expected spectral features of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.
A strong absorption band is typically observed in the region of 1630-1680 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ketone group. The aromatic C-H stretching vibrations are generally seen as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ region. Additionally, the C-O-C stretching of the furan ring within the benzofuran system contributes to the fingerprint region of the spectrum, typically below 1300 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound and Related Structures
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| C=O (Ketone) | ~1689 | mdpi.com |
| Aromatic C-H | ~3019 | mdpi.com |
| Aromatic C=C | ~1607 | mdpi.com |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₅H₁₀O₂), the expected exact mass can be calculated and compared to the experimentally determined value. This high degree of accuracy is crucial for unambiguously confirming the molecular formula of the compound. For instance, a derivative, benzofuran-2-yl(m-tolyl)methanone, has a calculated mass for [M+Na]⁺ of 259.0735, with the found value being 259.0724, demonstrating the precision of HRMS. rsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and large molecules. researchgate.net In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), which allows for the determination of the molecular weight of the analyte with minimal fragmentation. nih.gov ESI-MS is a valuable tool for confirming the molecular weight of this compound and its derivatives. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For benzofuran derivatives, the UV-Vis spectrum is characterized by absorptions arising from π-π* transitions within the aromatic and heterocyclic ring systems.
Studies on compounds structurally related to this compound provide insight into its expected spectroscopic behavior. For instance, a novel N-substituted acrylamide (B121943) monomer, N-[2-(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide (BBFA), was characterized using UV-Visible spectrophotometry to help confirm its chemical structure. ingentaconnect.com In such studies, experimental data is often compared with theoretical data from computational methods like time-dependent density functional theory (TD-DFT) to assign the observed electronic transitions. ingentaconnect.com
Another related study on a resorcinarene (B1253557) mono-crown featuring a fused benzofuran moiety reported two primary absorption bands: one strong absorption around 290 nm and a shoulder between 325-350 nm when measured in tetrahydrofuran (B95107) (THF). researchgate.net These absorptions are typical for the benzofuran chromophore. The exact position and intensity of the absorption maxima for this compound would be influenced by the conjugation between the benzofuran ring, the carbonyl group, and the phenyl ring.
Table 1: UV-Vis Absorption Data for Related Benzofuran Derivatives
| Compound | Solvent | Absorption Maxima (λmax) |
|---|---|---|
| Benzofuran mono-crown derivative 1 | THF | ~290 nm, 325-350 nm (shoulder) |
| Benzofuran mono-crown derivative 2 | THF | ~284 nm, 325-350 nm (shoulder) |
| 2,3-Benzofuran (Bf) | THF | Not specified, but spectrum shown for comparison |
Data sourced from a study on resorcinarene mono-crown derivatives. researchgate.net
X-Ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and stereochemistry.
In another study, X-ray crystallography was used to confirm the E configuration of the vinylene segment and the Z configuration of a cyanovinylene fragment in a series of linear benzofuran derivatives, demonstrating its power in resolving stereochemical ambiguities. researchgate.net For this compound, a crystallographic analysis would be expected to define the dihedral angles between the benzofuran, carbonyl, and phenyl moieties, which would be crucial for understanding its conformational preferences in the solid state.
Table 2: Crystallographic Data for 3-(Propan-2-ylidene)benzofuran-2(3H)-one
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.1869(3) |
| b (Å) | 18.0636(10) |
| c (Å) | 13.1656(7) |
| **β (°) ** | 96.763(3) |
| **Volume (ų) ** | 1697.28(15) |
| Z | 8 (2 independent molecules) |
Data measured at 120(2) K using MoKα radiation. researchgate.netvensel.org
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, purification, and assessment of purity of synthetic compounds like this compound.
Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of chemical reactions and to determine the appropriate solvent system for column chromatography. asianinstituteofresearch.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC and is dependent on the compound's polarity, the stationary phase (typically silica (B1680970) gel), and the mobile phase (a solvent or solvent mixture). utexas.edu
For benzofuran derivatives, various solvent systems have been reported. In the synthesis of benzofuran-2-yl(4-chlorophenyl)methanone, reaction progress was monitored by TLC on silica gel plates using a hexane (B92381):ethyl acetate (B1210297) (8:2) mixture as the mobile phase. asianinstituteofresearch.org For the structural isomer, 1-benzofuran-2-yl(phenyl)methanone, an Rf value of 0.6 was reported using a mobile phase of 4% ethyl acetate in hexane. researchgate.net These examples suggest that a non-polar to moderately polar solvent system, such as a mixture of hexane and ethyl acetate, is effective for the TLC analysis of this compound.
Table 3: TLC Conditions for Related Benzofuran Derivatives
| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value |
|---|---|---|---|
| 1-Benzofuran-2-yl(phenyl)methanone | Silica Gel | Hexane:Ethyl Acetate (96:4) | 0.6 researchgate.net |
| Benzofuran-2-yl(4-chlorophenyl)methanone | Silica Gel | Hexane:Ethyl Acetate (8:2) | Not specified (used for reaction monitoring) asianinstituteofresearch.org |
Column chromatography is the standard technique for purifying chemical compounds on a preparative scale. It operates on the same principles as TLC, using a stationary phase packed into a column and a mobile phase to elute the components of a mixture at different rates.
The purification of various benzofuran derivatives has been successfully achieved using silica gel column chromatography. nih.govsemanticscholar.orgbeilstein-archives.org The choice of eluent is critical for achieving good separation. Based on the TLC data, mixtures of hexane and ethyl acetate are commonly employed. For instance, new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone were purified using silica gel with hexane or a hexane:ethyl acetate (100:5 v/v) mixture as the eluent. nih.gov In another synthesis, purification was achieved with a petroleum ether and ethyl acetate (5:1) mixture. semanticscholar.org The polarity of the eluent is often gradually increased (e.g., from 0% to 20% ethyl acetate in hexane) to effectively separate the desired product from impurities. beilstein-archives.org
Table 4: Column Chromatography Conditions for Purification of Benzofuran Derivatives
| Stationary Phase | Eluent (Mobile Phase) | Compound Type Purified |
|---|---|---|
| Silica Gel (Merck Kieselgel, 70–325 mesh) | Hexane or Hexane:Ethyl Acetate (100:5 v/v) | 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivatives nih.gov |
| Silica Gel (200–300 mesh) | Petroleum Ether:Ethyl Acetate (5:1) | tert-Butyl spiro[benzofuran-2,2'-indene]-3-yl)carbamate derivatives semanticscholar.org |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For benzofuran (B130515) derivatives, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311G(d,p), are employed to determine optimized geometries and vibrational frequencies. nih.gov Such calculations for molecules structurally related to 1-benzofuran-3-yl(phenyl)methanone, like 1-benzofuran-2-carboxylic acid, have shown good agreement between calculated and experimental geometric parameters, such as bond lengths and angles. These theoretical studies can also predict thermodynamic parameters, including heats of formation, which are valuable in assessing the energetic properties of the compound.
Molecular Modeling and Electronic Environment Analysis
Molecular modeling encompasses a broad range of techniques used to represent and manipulate molecular structures. For this compound, molecular modeling is essential for visualizing its three-dimensional conformation. An important aspect of this is the analysis of the molecular electrostatic potential (MEP). MEP maps are valuable for understanding the electronic environment of a molecule, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For benzofuran systems, MEP surfaces can help predict sites of electrophilic attack and interactions with biological macromolecules. Furthermore, analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy and distribution of these orbitals are key indicators of a molecule's reactivity and its ability to participate in chemical reactions.
Prediction of Molecular Properties
A significant advantage of computational chemistry is the ability to predict key molecular properties that are influential in various chemical and biological contexts. For this compound, several important descriptors can be calculated.
| Property | Predicted Value | Description |
| Topological Polar Surface Area (TPSA) | 30.2 Ų | TPSA is a descriptor that correlates with passive molecular transport through membranes and is often used to predict oral bioavailability. |
| LogP (XLogP3) | 3.7 | LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity, which affects its solubility, absorption, and distribution. |
| Rotatable Bonds | 2 | The number of rotatable bonds influences a molecule's conformational flexibility, which can impact its binding affinity to a target. |
Table 1: Predicted Molecular Properties of this compound. Data sourced from PubChem.
These predicted properties provide a preliminary assessment of the molecule's drug-like characteristics according to frameworks like Lipinski's rule of five.
Theoretical Investigations of Reactivity and Stability
Theoretical studies offer deep insights into the reactivity and stability of the benzofuran nucleus. The reactivity of benzofurans is influenced by the electron distribution within the heterocyclic ring. The presence of electron-donating or electron-withdrawing groups can significantly alter the reactivity of the molecule. For instance, the C2 and C3 positions of the benzofuran ring are of particular interest. Theoretical calculations on related systems have shown that the C2 position can be particularly reactive towards electrophiles. The stability of the benzofuran system is often discussed in terms of its aromaticity. Computational methods can quantify this aromaticity and delocalization of π-electrons, providing a measure of the molecule's thermodynamic stability.
In silico Approaches for Understanding Structure-Reactivity Relationships
In silico methods are instrumental in elucidating the relationship between a molecule's structure and its reactivity or biological activity. These approaches are widely used for benzofuran derivatives to guide the design of new compounds with desired properties.
Molecular Docking Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is used to study binding interactions and to screen virtual libraries of compounds for potential biological activity. For benzofuran derivatives, molecular docking has been employed to investigate their binding modes within the active sites of various enzymes, such as those from Mycobacterium tuberculosis. The methodology involves preparing the 3D structures of both the ligand and the receptor, defining a binding site on the receptor, and then using a scoring function to evaluate the different binding poses of the ligand. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The theoretical framework of 2D-QSAR involves generating a variety of molecular descriptors (physicochemical, topological, etc.) for a set of molecules with known activities. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. For benzofuran derivatives, 2D-QSAR models have been developed to describe their vasodilatory activity, for example. These models can then be used to predict the activity of new, unsynthesized benzofuran derivatives, thereby prioritizing synthetic efforts.
Applications of 1 Benzofuran 3 Yl Phenyl Methanone in Organic Synthesis
Role as a Key Building Block for Complex Molecules
The inherent reactivity of 1-benzofuran-3-yl(phenyl)methanone and its derivatives allows them to serve as fundamental building blocks for creating intricate molecular architectures. The benzofuran (B130515) scaffold itself is a core component of many naturally occurring and synthetic compounds with significant biological activities.
Derivatives such as (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone (B99041) are particularly useful as they provide a reactive handle—the hydroxyl group—for further functionalization. This allows for its use in various chemical transformations, including oxidation and reduction reactions, to build more complex structures. The benzofuran nucleus acts as a foundational element upon which additional rings and functional groups can be systematically added.
Recent advancements in synthetic chemistry have further underscored the importance of benzofurans as a promising class of molecules. Innovative synthesis strategies now permit the precise formation of highly functionalized and complex benzofurans from accessible starting materials, opening new avenues for their application in diverse fields. dergi-fytronix.com
Utilization as a Versatile Synthetic Intermediate
The utility of this compound extends to its role as a versatile synthetic intermediate. Its chemical structure allows it to participate in a variety of reactions, leading to a diverse range of products. For instance, benzofuran chalcones, which can be derived from related benzofuran structures, are key intermediates in the synthesis of biologically active heterocyclic compounds like pyrimidines. dergi-fytronix.com
The concept of a "versatile intermediate" is exemplified by substrates that can yield different products under varying reaction conditions. In a manner analogous to other complex heterocyclic precursors, the benzofuran-3-yl(phenyl)methanone core can be strategically manipulated. For example, the carbonyl group can be a site for nucleophilic attack, while the aromatic rings can undergo electrophilic substitution, leading to a wide array of substituted derivatives.
Research has shown that derivatives like (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone can undergo reactions such as oxidation of the hydroxyl group to form ketones or reduction to form alcohols. organic-chemistry.org Furthermore, electrophilic substitution can occur at positions ortho and para to the hydroxyl group, demonstrating the compound's adaptability in synthetic pathways. organic-chemistry.org
Development of Novel Synthetic Pathways
The pursuit of efficient and novel methods for constructing molecular frameworks is a central theme in organic chemistry, and this compound has played a role in this endeavor. Chemists are continuously developing new synthetic routes that are more efficient, atom-economical, and environmentally benign.
One notable development is the creation of one-pot, multi-step procedures for synthesizing complex molecules starting from simpler benzofuran precursors. For example, a facile one-pot, three-step synthesis has been developed for 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which involves a sequence of Williamson ether synthesis, hydrolysis, and intramolecular cyclization. nih.govresearchgate.net This highlights the development of convergent synthetic strategies where multiple transformations occur in a single reaction vessel.
Furthermore, various catalytic systems have been employed to synthesize benzofuran derivatives, including palladium, copper, and gold-based catalysts. organic-chemistry.orgnih.gov These catalytic methods often provide high yields and selectivity, representing a significant advancement over classical synthetic techniques. For instance, palladium-catalyzed cascade reactions have been used for the synthesis of 2-benzoylbenzofurans. acs.org The development of such pathways, including the regioselective preparation of benzofuranones which can be converted to substituted benzofurans, showcases the ongoing innovation in this area. semanticscholar.org
Precursor for Advanced Organic Materials
The unique photophysical and electronic properties of the benzofuran scaffold make its derivatives, including this compound, attractive precursors for advanced organic materials. These materials have potential applications in electronics, photonics, and materials science.
A specific example is the synthesis of the N-substituted acrylamide (B121943) monomer, N-(2-Benzoyl-benzofuran-3-yl)-acrylamide (NBZA) . dergi-fytronix.comdergi-fytronix.com This monomer was synthesized by reacting (3-Amino-benzofuran-2-yl)-phenyl-methanone with acryloyl chloride. dergi-fytronix.com N-substituted acrylamide monomers are important in organic polymer synthesis, and incorporating the benzofuran ring is expected to impart new properties to the resulting polymers. dergi-fytronix.comuobaghdad.edu.iq
Benzofuran derivatives are also utilized in the creation of polymers like polyamides, polyarylates, and polyesters, as well as in the synthesis of industrial dyes and dyes for dye-sensitized solar cells. nih.gov Moreover, benzofuran derivatives containing a thiophene (B33073) ring are crucial in building highly efficient organic photovoltaics and field-effect transistors. acs.org Some benzofuran derivatives are also used as brightening agents in cosmetic formulations.
Integration into Fused Heterocyclic Systems (e.g., benzofuro-pyrimidines)
A significant application of this compound and related compounds is their use in constructing fused heterocyclic systems. These polycyclic structures often exhibit enhanced biological activity and unique chemical properties.
One prominent example is the synthesis of benzofuro-pyrimidines . Benzofuran chalcones, which are synthetic relatives of this compound, serve as critical intermediates for creating pyrimidine-fused systems. dergi-fytronix.com The reaction of benzofuran chalcones with reagents like urea (B33335), thiourea, or guanidine (B92328) hydrochloride leads to the formation of various substituted pyrimidines. dergi-fytronix.com The resulting condensed benzofuran-pyrimidine scaffold is the core structure of many biologically active compounds. dergi-fytronix.com
The following table details the synthesis of various 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine derivatives from a benzofuran chalcone (B49325) intermediate.
| Compound ID | Substituent on Benzofuran | Starting Thiophene | Final Product | Yield (%) | Melting Point (°C) |
| 6a | H | Thiophen-2-yl | 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine | 83% | 168-170 |
| 6b | H | 5-Methylthiophen-2-yl | 4-(1-Benzofuran-2-yl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine | 79% | 163-165 |
| 6c | 5-Bromo | Thiophen-2-yl | 4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine | 84% | 160-162 |
| 6d | 5-Bromo | 5-Methylthiophen-2-yl | 4-(5-Bromo-1-benzofuran-2-yl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine | 77% | 171-173 |
Table adapted from research on the synthesis of benzofuran derivatives containing a pyrimidine (B1678525) moiety. molaid.com
Applications in the Synthesis of Quinoline (B57606) Derivatives
The fusion of the benzofuran and quinoline heterocyclic systems has led to the development of novel compounds with significant therapeutic potential. This compound and its analogs are valuable starting points for synthesizing these hybrid molecules.
An efficient, one-pot, three-step procedure has been established for preparing 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives . nih.govresearchgate.net This method combines the quinoline and benzofuran moieties into a single molecular entity, which is of interest for pharmacological studies. researchgate.net The synthesis starts with ethyl 2-(bromomethyl)quinoline-3-carboxylate and various substituted salicylaldehydes, proceeding through an in-situ Williamson ether synthesis, followed by hydrolysis and intramolecular cyclization. nih.govresearchgate.net
The table below summarizes the yields for a series of synthesized 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives.
| Compound ID | Salicylaldehyde (B1680747) Substituent | Yield (%) |
| 3a | H | 75 |
| 3b | 5-Chloro | 72 |
| 3c | 5-Bromo | 70 |
| 3d | 5-Nitro | 65 |
| 3e | 3,5-Dichloro | 68 |
| 3f | 3,5-Dibromo | 65 |
| 3g | 3-Methoxy | 58 |
| 3h | 5-Methoxy | 60 |
| 3i | 4-Diethylamino | 55 |
Table adapted from a one-pot synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. researchgate.net
Furthermore, synthetic routes to benzofuro[3,2-c]quinoline derivatives have been explored, using readily accessible starting materials under mild, metal-free conditions. uobaghdad.edu.iq These fused systems are investigated for various biological activities, including potential as antileukemia agents. uobaghdad.edu.iq
Structure Reactivity and Structure Property Relationship Studies
Influence of Substituent Effects on Reactivity and Chemical Behavior
The introduction of substituents to the 1-benzofuran-3-yl(phenyl)methanone scaffold is a primary strategy for modulating its electronic properties and, consequently, its reactivity and biological interactions. The effect of these substituents can be understood through their electron-donating or electron-withdrawing nature, which alters the electron density distribution across the molecule.
Research into benzofuran (B130515) derivatives has demonstrated that their biological activity can be quantitatively described using Quantitative Structure-Activity Relationship (QSAR) models. nih.govderpharmachemica.comresearchgate.net These models correlate physicochemical or structural descriptors of a series of compounds with their biological activity. For instance, in a 2D-QSAR study on benzofuran-based vasodilators, descriptors like the maximum electron-electron repulsion for a C-O bond were found to be significant, indicating the importance of electronic parameters in determining the molecule's bioactivity. nih.gov
A key study identified compounds with the this compound scaffold as inhibitors of SIRT1, a NAD+-dependent deacetylase. nih.gov The inhibitory activity was highly dependent on the substitution pattern. Specifically, the introduction of hydroxyl groups at certain positions on the phenyl ring significantly enhanced the inhibitory potency. For example, (2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone (B15400689) showed greater inhibition than its less hydroxylated counterparts. This enhancement is attributed to the formation of specific hydrogen bonds with amino acid residues in the enzyme's binding pocket, a direct consequence of the substituent's nature and position. nih.gov
The Hammett equation provides a theoretical basis for quantifying these substituent effects. wikipedia.orglibretexts.org It describes a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to the reference rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). wikipedia.orgdalalinstitute.com
The substituent constant, σ, is a measure of the electronic effect of a particular substituent. Electron-withdrawing groups (e.g., -NO₂) have positive σ values, while electron-donating groups (e.g., -OCH₃, -CH₃) have negative σ values. wikipedia.orgviu.ca The reaction constant, ρ, measures the sensitivity of a particular reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which implies the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups accelerate the reaction, indicating the development of a positive charge. wikipedia.orgdalalinstitute.com
| Substituent | σ (meta) | σ (para) | Electronic Effect |
| -OCH₃ | 0.12 | -0.27 | Electron-donating (by resonance), Electron-withdrawing (by induction) |
| -CH₃ | -0.07 | -0.17 | Electron-donating |
| -Cl | 0.37 | 0.23 | Electron-withdrawing |
| -Br | 0.39 | 0.23 | Electron-withdrawing |
| -CN | 0.56 | 0.66 | Electron-withdrawing |
| -NO₂ | 0.71 | 0.78 | Strongly Electron-withdrawing |
This table presents Hammett substituent constants (σ) for selected groups, illustrating their electronic influence at meta and para positions. Data sourced from various organic chemistry resources. wikipedia.orgviu.ca
For this compound, substituents on the phenyl ring directly influence the electrophilicity of the carbonyl carbon. An electron-withdrawing group on the phenyl ring would increase the positive character of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its electrophilicity.
Stereoelectronic Effects on Molecular Properties
Stereoelectronic effects, which refer to the influence of orbital alignment on molecular geometry and reactivity, play a crucial role in defining the properties of this compound. The conformation of the molecule, particularly around the bond connecting the benzofuran ring to the carbonyl group, is influenced by the interplay between the π-systems of the rings and the carbonyl group.
In ketones, a key stereoelectronic interaction involves the overlap of a σ-bonding orbital with an adjacent π-antibonding orbital. For the carbonyl group in this compound, there is a preference for conformations where a σ C-H or σ C-C bond from an adjacent group is aligned with the low-energy π orbital of the C=O bond. This σ → π* interaction is stabilizing and influences the rotational barrier and preferred conformation around the bond. Studies on heterocyclic amides have shown that such stereoelectronic effects can dictate molecular conformation and profoundly impact biological function. nih.gov Switching a heteroatom in a ring adjacent to an amide group altered the preferred conformation due to different orbital and dipole alignments, leading to drastically different biological outcomes (agonist vs. antagonist). nih.gov A similar principle applies to the benzofuran oxygen, whose lone pairs and electronegativity influence the electronic environment of the adjacent C3-carbonyl linkage.
Conformational Analysis and its Impact on Chemical Reactions
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. nih.gov For this compound, the most significant conformational flexibility arises from rotation around the single bonds connecting the carbonyl carbon to the benzofuran C3 and the phenyl C1.
Rotation around the C3-C(O) bond and the C(O)-C(phenyl) bond gives rise to different rotamers. The relative stability of these conformers is determined by a balance of steric and electronic effects. The most stable conformation will seek to maximize π-conjugation (favoring planarity) while minimizing steric repulsion. scholarsresearchlibrary.com Steric clashes can occur between the carbonyl oxygen and the hydrogen atom at the C4 position of the benzofuran ring or ortho-substituents on the phenyl ring.
The energy required to rotate around these bonds is known as the rotational barrier. These barriers can be estimated using computational methods like Density Functional Theory (DFT) and can sometimes be measured experimentally using techniques like dynamic NMR spectroscopy. mdpi.com For example, DFT calculations on substituted urea (B33335) derivatives have been used to map potential energy surfaces for bond rotation, revealing the most stable isomers and the energy barriers between them. researchgate.net
The specific conformation of the molecule can significantly impact its participation in chemical reactions. In enzyme-catalyzed reactions, only a specific conformer may fit into the active site. For instance, the binding of benzofuran-3-yl(phenyl)methanone inhibitors to SIRT1 is conformation-dependent; the molecule must adopt a shape that allows for optimal hydrophobic interactions and hydrogen bonding within the binding pocket. nih.gov Any structural feature that alters the conformational preference or the rotational energy landscape can therefore change the molecule's biological activity.
| Bond | Groups Involved in Potential Steric Clash | Factors Favoring Planarity | Factors Favoring Non-Planarity |
| Benzofuran C3 - Carbonyl C | Carbonyl Oxygen and Benzofuran H4 | Conjugation between benzofuran π-system and carbonyl π-bond | Steric hindrance (torsional strain) |
| Carbonyl C - Phenyl C1 | Carbonyl Oxygen and Phenyl ortho-Hydrogens (or substituents) | Conjugation between phenyl π-system and carbonyl π-bond | Steric hindrance (torsional strain), especially with bulky ortho-substituents |
This table summarizes the key conformational considerations for the rotatable bonds in this compound.
Theoretical Frameworks for Predicting Reactivity Patterns
Modern computational chemistry provides powerful theoretical frameworks for predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) is a widely used method to calculate the electronic structure of molecules. physchemres.orgresearchgate.net From these calculations, various properties that correlate with reactivity can be determined.
One such property is the distribution of the molecular electrostatic potential (MEP). MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would show a negative potential (red/orange) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack or hydrogen bond donation, and a positive potential (blue) around the carbonyl carbon, marking it as a site for nucleophilic attack. researchgate.net
Frontier Molecular Orbital (FMO) theory is another key framework. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO is typically centered on the most electrophilic part of the molecule, and its energy correlates with the molecule's ability to accept electrons. The HOMO is located on the most nucleophilic part, and its energy relates to the ability to donate electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models offer a statistical approach to predicting activity. nih.govderpharmachemica.com By developing a mathematical equation that links structural descriptors (e.g., electronic, steric, hydrophobic parameters) of a series of molecules to their observed reactivity or biological activity, the properties of new, untested compounds can be predicted. physchemres.org These models serve as a valuable theoretical tool in drug design and materials science for screening virtual libraries of compounds and prioritizing synthetic efforts.
General Principles of Structural Modification and its Chemical Consequences
The modification of the this compound structure is guided by the principles of medicinal and materials chemistry to achieve desired chemical or biological outcomes. Changes can be made to the benzofuran core, the phenyl ring, or the linking carbonyl group.
One common strategy is the introduction of substituents on the aromatic rings, as discussed in section 7.1. The chemical consequence of this is a predictable alteration of the molecule's electronic properties based on Hammett principles. nih.gov For example, adding hydroxyl groups to create (2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone was a deliberate modification to introduce hydrogen bond donors, which resulted in enhanced binding to the SIRT1 enzyme. nih.gov This demonstrates a direct link between a specific structural change and a desired chemical consequence (stronger intermolecular interaction).
Another principle involves isosteric replacement, where a functional group is replaced by another group with similar steric and electronic properties to improve potency or pharmacokinetic properties. For example, the carbonyl group could potentially be modified to a thiocarbonyl (C=S) or an oxime (C=N-OH), which would drastically alter the geometry, hydrogen-bonding capacity, and reactivity of the linker.
The benzofuran ring itself can be modified. Syntheses of highly substituted benzofurans are known, allowing for the placement of various groups at different positions. oregonstate.edursc.org Adding alkyl or aryl groups can modulate the molecule's lipophilicity, which affects its solubility and ability to cross biological membranes. The reactivity of the benzofuran ring, particularly its susceptibility to electrophilic substitution, can also be tuned by the substituents it bears. libretexts.org Ultimately, each structural modification represents a hypothesis about how the change will affect the molecule's properties, a hypothesis that is grounded in the fundamental principles of structure-property and structure-reactivity relationships.
Q & A
Q. What are the established synthetic routes for 1-benzofuran-3-yl(phenyl)methanone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation , where a benzofuran derivative reacts with a benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, analogous ketones are synthesized by reacting substituted benzofurans with acyl chlorides under anhydrous conditions . Optimization involves:
- Catalyst loading : Adjusting AlCl₃ stoichiometry to minimize side reactions.
- Solvent selection : Using non-polar solvents (e.g., dichloromethane) to stabilize intermediates.
- Temperature control : Maintaining 0–25°C to prevent over-acylation.
Table 1 : Representative Reaction Conditions
| Substrate | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 3-Benzofuran derivative | AlCl₃ | CH₂Cl₂ | 78 | 99 |
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (e.g., SHELX refinement ) resolves bond lengths/angles (e.g., C=O at ~1.22 Å, benzofuran ring planarity).
- NMR spectroscopy : ¹H NMR distinguishes aromatic protons (δ 7.2–8.1 ppm for benzofuran; δ 7.4–7.6 ppm for phenyl ketone) .
- Mass spectrometry : Molecular ion peak at m/z = 238 (C₁₅H₁₀O₂) confirms molecular weight .
Q. What physicochemical properties are critical for handling this compound in experimental settings?
- Methodological Answer : Key properties include:
- Solubility : Moderate in DMSO, chloroform; poor in water.
- Thermal stability : Decomposes above 250°C (DSC/TGA analysis recommended).
- Hygroscopicity : Non-hygroscopic under standard conditions (Karl Fischer titration).
Table 2 : Physicochemical Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 120–122°C | DSC | |
| LogP (octanol-water) | 3.2 ± 0.1 | HPLC |
Advanced Research Questions
Q. How can regioselectivity challenges in benzofuran acylation be addressed to avoid byproducts?
- Methodological Answer : Regioselectivity is influenced by:
- Substituent effects : Electron-donating groups on benzofuran direct acylation to the 3-position.
- Catalyst modulation : Using FeCl₃ instead of AlCl₃ reduces electrophilic overactivation .
- Microwave-assisted synthesis : Enhances reaction specificity (e.g., 50% reduction in di-acylated byproducts at 80°C/10 min) .
Q. How should conflicting crystallographic data on ring puckering or torsional angles be resolved?
- Methodological Answer :
- Ring puckering analysis : Apply Cremer-Pople parameters (e.g., amplitude , phase ) to quantify non-planarity .
- Refinement software : Use SHELXL for high-resolution data to minimize residual density errors .
- Cross-validation : Compare DFT-calculated geometries (e.g., Gaussian 16 B3LYP/6-31G*) with experimental data .
Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Dose-response curves : Test 0.1–100 µM concentrations in triplicate.
- Control experiments : Use known inhibitors (e.g., benzophenone analogs) to benchmark activity .
- Kinetic analysis : Calculate via Lineweaver-Burk plots for competitive inhibition.
Table 3 : Representative Bioactivity Data
| Target Enzyme | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| Cytochrome P450 3A4 | 12.3 | Fluorescence |
Q. How do computational (DFT) and experimental structural data compare for this compound?
- Methodological Answer :
- Bond length deviations : DFT (B3LYP/6-311+G**) predicts C=O at 1.21 Å vs. 1.22 Å experimentally .
- Torsional angles : Discrepancies <2° indicate strong agreement.
- Energy minimization : Use Merck Molecular Force Field (MMFF) to refine crystal packing effects .
Q. What methodologies assess thermal degradation pathways under oxidative conditions?
- Methodological Answer :
- TGA-FTIR coupling : Identify volatile degradation products (e.g., CO₂ at 230°C).
- Isothermal stability : Heat at 150°C/24 hrs; monitor via HPLC for ketone oxidation to carboxylic acids .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
